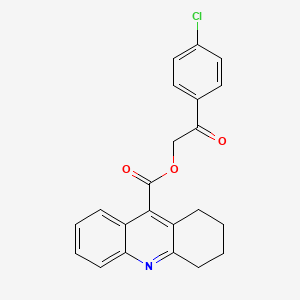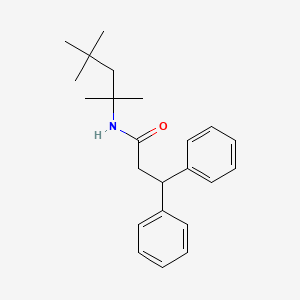
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide
概要
説明
3,3-Diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide is an organic compound with the molecular formula C23H31NO It is characterized by the presence of two phenyl groups attached to a propanamide backbone, with a bulky 2,4,4-trimethylpentan-2-yl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3,3-diphenylpropanoic acid with a suitable amine, such as 2,4,4-trimethylpentan-2-amine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3,3-Diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
科学的研究の応用
3,3-Diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bulky 2,4,4-trimethylpentan-2-yl group may influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
3,3-Diphenylpropanoic acid: Lacks the amide functionality and the bulky substituent on the nitrogen atom.
N-(2,4,4-Trimethylpentan-2-yl)benzamide: Contains a single phenyl group and lacks the diphenyl substitution.
3,3-Diphenyl-N-methylpropanamide: Contains a methyl group instead of the bulky 2,4,4-trimethylpentan-2-yl group.
Uniqueness
3,3-Diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide is unique due to the presence of both diphenyl and 2,4,4-trimethylpentan-2-yl groups, which confer distinct steric and electronic properties. These features may result in unique reactivity and interactions compared to similar compounds.
特性
IUPAC Name |
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-22(2,3)17-23(4,5)24-21(25)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,16-17H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCUQBMVKYEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
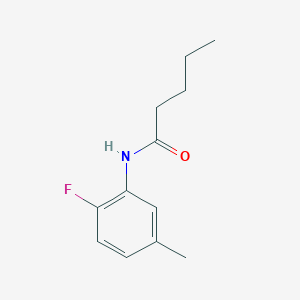
![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4649967.png)
![1-(2-Methoxyphenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4649968.png)
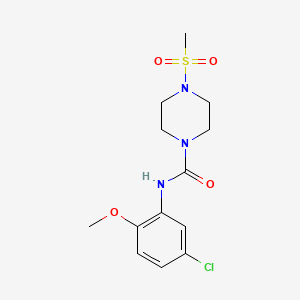
![5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione](/img/structure/B4649985.png)

![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4650011.png)
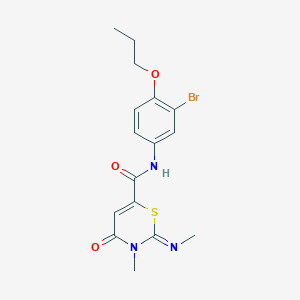
![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650029.png)
![1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4650036.png)
